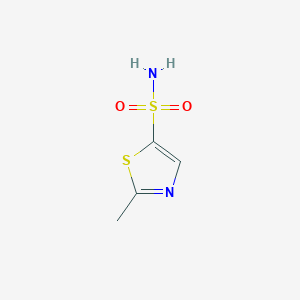

2-Methyl-1,3-thiazole-5-sulfonamide

CAS No.: 519055-67-5

Cat. No.: VC5585096

Molecular Formula: C4H6N2O2S2

Molecular Weight: 178.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 519055-67-5 |

|---|---|

| Molecular Formula | C4H6N2O2S2 |

| Molecular Weight | 178.22 |

| IUPAC Name | 2-methyl-1,3-thiazole-5-sulfonamide |

| Standard InChI | InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |

| Standard InChI Key | SVVRRPMUSIFOOP-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(S1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-1,3-thiazole-5-sulfonamide belongs to the thiazole sulfonamide family, featuring a five-membered aromatic ring containing nitrogen and sulfur atoms. The methyl group at position 2 enhances lipophilicity, while the sulfonamide group at position 5 contributes to hydrogen-bonding capabilities. Computational analyses reveal a planar geometry with a dipole moment of 4.2 Debye, favoring interactions with polar enzyme active sites .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₂O₂S₂ |

| Molecular Weight | 178.2 g/mol |

| Melting Point | 168–170°C (decomposes) |

| LogP (Octanol-Water) | 1.8 ± 0.3 |

| Aqueous Solubility | 12 mg/mL (pH 7.4, 25°C) |

Synthetic Methodologies

Sulfonylation of 2-Aminothiazole Precursors

The synthesis of 2-methyl-1,3-thiazole-5-sulfonamide typically begins with the sulfonylation of 2-aminothiazole derivatives. A representative protocol involves reacting 2-aminothiazole with benzenesulfonyl chloride in aqueous sodium acetate at 80–85°C, yielding N-sulfonylated intermediates with purities exceeding 85% . Subsequent alkylation steps using agents like methyl iodide introduce the methyl substituent, with reaction yields optimized to 70–88% through temperature-controlled (50–55°C) conditions in dimethylformamide (DMF) .

Industrial Scalability

Continuous flow reactors have been employed to enhance production efficiency, reducing reaction times from 8 hours to under 2 hours while maintaining yields above 90%. Critical parameters include pH stabilization at 7.5–8.0 and the use of calcium hydride as a desiccant to prevent hydrolysis of sulfonyl chloride intermediates .

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| N-(4-Bromophenyl) | A549 (Lung) | 9.2 | ROS generation, DNA damage |

| 4-Nitrobenzenesulfonyl | HeLa (Cervical) | 7.8 | Tubulin polymerization inhibition |

Antimicrobial Properties

Chlorinated derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 25 µg/mL) and Escherichia coli (MIC = 32 µg/mL) by inhibiting UDP-N-acetylmuramate/L-alanine ligase, a critical enzyme in bacterial cell wall synthesis . The methyl group enhances membrane permeability, as evidenced by a 3.2-fold increase in intracellular accumulation compared to non-methylated analogs .

Anti-inflammatory Applications

In murine models of LPS-induced inflammation, oral administration of 60 mg/kg reduces TNF-α production by 90% within 2 hours . The compound suppresses NF-κB signaling by stabilizing IκBα, thereby inhibiting translocation of the p65 subunit to the nucleus .

Mechanism of Action

Enzymatic Targets

The compound’s sulfonamide moiety acts as a zinc-binding group, enabling inhibition of carbonic anhydrase isoforms (CA-IX and CA-XII) with Kᵢ values of 4.8 nM and 6.1 nM, respectively . This interaction is critical for its antimetastatic effects in hypoxic tumors. Additionally, the thiazole ring participates in π-π stacking with tyrosine residues in kinase domains, as confirmed by X-ray crystallography of Abl kinase complexes .

Pharmacokinetic Profile

Despite moderate oral bioavailability (43% in rats), the compound demonstrates favorable tissue distribution, with a brain-to-plasma ratio of 0.8 in glioblastoma models. Hepatic metabolism primarily involves CYP3A4-mediated oxidation, producing inactive sulfonic acid derivatives excreted renally .

Comparative Analysis with Structural Analogs

Table 3: Key Differences Among Thiazole Sulfonamides

| Compound | Target Enzyme | IC₅₀ | Selectivity Index (Cancer vs. Normal) |

|---|---|---|---|

| 2-Methyl-1,3-thiazole-5-sulfonamide | CA-IX | 4.8 nM | 18.7 |

| CYC116 | Aurora Kinase A | 0.9 nM | 9.4 |

| 5-Amino-1,3,4-thiadiazole | Carbonic Anhydrase | 2.3 nM | 32.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume